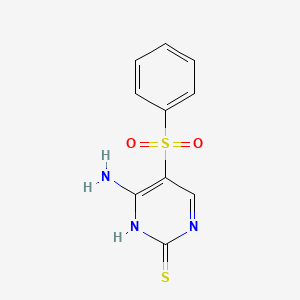

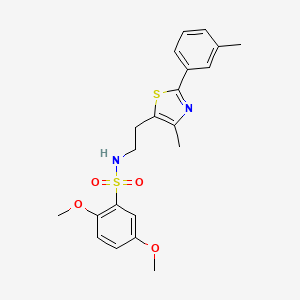

4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

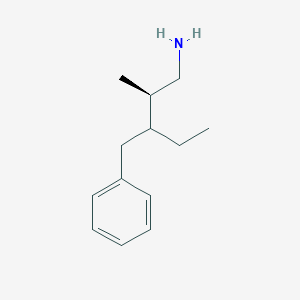

Pyrimidines are a class of organic compounds with a two-ring structure, which includes several important biomolecules like thymine, cytosine, and uracil found in DNA and RNA . The compound you’re asking about, “4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione”, is a derivative of pyrimidine, which means it has been chemically modified .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a bicyclic ring containing nitrogen atoms . The specific structure of “4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione” would include additional functional groups attached to this base structure.Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule .Aplicaciones Científicas De Investigación

Spectroscopic Identification and Synthesis

A study focused on the synthesis of pyrimidine-2-thione derivatives, highlighting a route to creating compounds with potential antifolate properties. These derivatives were synthesized via two different spacers, elucidating their structures through spectroscopic methods like FTIR and NMR, suggesting a broad application in medicinal chemistry and drug design (M. J. Mohammed, Ahmed Ahmed, & F. Abachi, 2016).

Reactions with Amines and Thiols

Another research explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, leading to the formation of various addition products. This study provides insights into the reactivity of pyrimidine derivatives, which could be valuable in the development of novel organic compounds with specific functional groups (I. Čikotienė et al., 2007).

Antimicrobial Evaluation

Research on pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety was conducted, revealing that some derivatives exhibit antimicrobial activity exceeding that of reference drugs. This suggests potential applications in developing new antimicrobial agents (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).

Synthesis and Characterization

A study detailed the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives, indicating their potential in exhibiting various pharmacological properties such as antiviral, antibacterial, antitumor, and anti-inflammatory effects. This work underscores the significance of pyrimidine derivatives in therapeutic applications (Z. Önal, Hacer Ceran, & E. Şahin, 2008).

Synthetic Approaches to Derivatives

A convenient synthetic approach was described for producing derivatives of 5-phenylsulfonyl-2-thiouracil and its condensed analogs, providing a pathway to thiazoline and thiodiazolidine structures fused with the 4-pyrimidone system. This highlights the versatility of these compounds in synthesizing complex heterocyclic structures (S. V. Slivchuk, V. Brovarets, & B. S. Drach, 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

6-amino-5-(benzenesulfonyl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S2/c11-9-8(6-12-10(16)13-9)17(14,15)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXCSCHIGMCRMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=S)N=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)

![2-Ethyl-1-({5-[(2-ethylpiperidyl)sulfonyl]naphthyl}sulfonyl)piperidine](/img/structure/B2452847.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)

![2-[(1-Ethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2452854.png)

![ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2452856.png)

![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)